An In-Depth Technical Guide to 3-Iodo-4-methoxybenzohydrazide (CAS No. 314763-97-8)
An In-Depth Technical Guide to 3-Iodo-4-methoxybenzohydrazide (CAS No. 314763-97-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Iodo-4-methoxybenzohydrazide, a halogenated aromatic hydrazide with significant potential as a versatile building block in medicinal chemistry and materials science. Drawing upon established synthetic methodologies for analogous compounds and the known reactivity of the benzohydrazide scaffold, this document outlines the synthesis, physicochemical properties, and prospective applications of this compound, offering a foundational resource for its utilization in research and development.
Molecular Profile and Physicochemical Properties
3-Iodo-4-methoxybenzohydrazide is a substituted benzohydrazide characterized by the presence of an iodine atom at the 3-position and a methoxy group at the 4-position of the benzene ring. This unique substitution pattern imparts specific electronic and steric properties that can be exploited in molecular design and synthesis.
Table 1: Physicochemical Properties of 3-Iodo-4-methoxybenzohydrazide
| Property | Value | Source |
| CAS Number | 314763-97-8 | [1][2][3][4] |
| Molecular Formula | C₈H₉IN₂O₂ | [1] |
| Molecular Weight | 292.07 g/mol | [1] |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)NN)I | |
| Appearance | (Predicted) White to off-white solid | |
| Solubility | (Predicted) Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) | |
| Melting Point | Not experimentally determined in available literature. |
Synthesis of 3-Iodo-4-methoxybenzohydrazide
The synthesis of 3-Iodo-4-methoxybenzohydrazide can be reliably achieved through a well-established two-step sequence starting from the commercially available 3-iodo-4-methoxybenzaldehyde. The logical pathway involves the oxidation of the aldehyde to the corresponding carboxylic acid, followed by esterification and subsequent hydrazinolysis.
Conceptual Synthesis Workflow
The following diagram illustrates the proposed synthetic pathway from the starting material to the final product.
Caption: Proposed synthetic route for 3-Iodo-4-methoxybenzohydrazide.
Detailed Experimental Protocol (Inferred)
This protocol is based on established procedures for the synthesis of analogous benzohydrazides and their precursors.[5]
Step 1: Synthesis of Methyl 3-Iodo-4-methoxybenzoate (Precursor)
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Rationale: The conversion of the carboxylic acid to its methyl ester is a crucial step to activate the carbonyl group for subsequent nucleophilic attack by hydrazine.
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Procedure:
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To a solution of 3-iodo-4-methoxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
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Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
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Neutralize the residue with a saturated solution of sodium bicarbonate.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude methyl 3-iodo-4-methoxybenzoate.
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Purify the crude product by recrystallization or column chromatography.
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Step 2: Synthesis of 3-Iodo-4-methoxybenzohydrazide
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Rationale: Hydrazinolysis of the ester is a standard and efficient method for the formation of the hydrazide functional group.
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Procedure:
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Dissolve methyl 3-iodo-4-methoxybenzoate in ethanol or methanol.
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Add an excess of hydrazine hydrate to the solution.
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Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
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After completion, cool the reaction mixture in an ice bath to precipitate the product.
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Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 3-Iodo-4-methoxybenzohydrazide.
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Potential Applications in Research and Drug Development
Benzohydrazide derivatives are a well-regarded class of compounds in medicinal chemistry due to their wide range of biological activities. The hydrazide moiety can act as a versatile scaffold for the synthesis of various heterocyclic compounds and as a key pharmacophore in its own right.
As a Precursor for Bioactive Molecules
The primary amine of the hydrazide group in 3-Iodo-4-methoxybenzohydrazide is a reactive nucleophile, readily undergoing condensation reactions with aldehydes and ketones to form hydrazones. These hydrazones are known to exhibit a broad spectrum of biological activities.
Caption: Derivatization of 3-Iodo-4-methoxybenzohydrazide and its potential applications.
Known Biological Activities of Analogous Compounds
While specific studies on the biological activity of 3-Iodo-4-methoxybenzohydrazide are not widely available, the activities of related benzohydrazide and benzohydrazone derivatives provide strong indications of its potential.
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Antimicrobial and Antifungal Activity: Hydrazide and hydrazone derivatives are known to possess significant antibacterial and antifungal properties.[6] The presence of the halogen (iodine) and the methoxy group on the aromatic ring can modulate this activity.
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Antiglycation Activity: Certain benzoylhydrazones have demonstrated the ability to inhibit the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications.[7]
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Anticancer and Antitubercular Activity: The benzohydrazide scaffold is present in a number of compounds with reported antiproliferative and antitubercular activities.[7]
The iodine atom in 3-Iodo-4-methoxybenzohydrazide also presents an opportunity for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the synthesis of more complex molecular architectures.
Conclusion
3-Iodo-4-methoxybenzohydrazide is a valuable, yet under-explored, chemical entity with significant potential for application in drug discovery and materials science. Its synthesis is straightforward, proceeding through well-established chemical transformations. The versatile reactivity of the hydrazide functional group, combined with the electronic properties imparted by the iodo and methoxy substituents, makes it an attractive starting material for the generation of diverse chemical libraries for biological screening. Further investigation into the specific biological activities and material properties of this compound and its derivatives is warranted and expected to yield valuable scientific insights.
References
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Khan, K. M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(8), 1287-1304. [Link]
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Arshad, M. N., et al. (2007). 3-Hydroxy-4-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4506. [Link]
-
Supporting Information For - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Ashiq, U., et al. (2009). 4-Methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1551. [Link]
-
Jamal, R. A., et al. (2008). 4-Iodobenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2231. [Link]
-
PubChem. (n.d.). 4-Methoxybenzohydrazide. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxy-2-iodo-4-methoxybenzaldehyde. Retrieved from [Link]
-
Arshad, M. N., et al. (2009). 4-Methoxybenzohydrazide. ResearchGate. [Link]
- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
Arctom. (n.d.). CAS NO. 314763-97-8 | 3-Iodo-4-methoxybenzohydrazide | Catalog... Retrieved from [Link]
-
J&H CHEM. (n.d.). CAS No.314763-97-8,3-IODO-4-METHOXYBENZOHYDRAZIDE... Retrieved from [Link]
Sources
- 1. 314763-97-8|3-Iodo-4-methoxybenzohydrazide|BLD Pharm [bldpharm.com]
- 2. echemi.com [echemi.com]
- 3. arctomsci.com [arctomsci.com]
- 4. lookchem.com [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
